![molecular formula C23H20N4O3 B2804487 (E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide CAS No. 634888-24-7](/img/structure/B2804487.png)
(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Description
Synthesis Analysis
The synthesis of this compound involves two steps. The first stage is the synthesis of a monoketone curcumin analogue through Claisen–Schmidt reaction. The second stage is the synthesis of the title compound through intermolecular cyclization under reflux condition .Molecular Structure Analysis
The structure of the compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Claisen–Schmidt reaction and intermolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various spectroscopic techniques including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .Scientific Research Applications
- DMB-NPH has demonstrated promising anticancer potential. Researchers have investigated its effects on cancer cell lines, revealing cytotoxicity and apoptosis induction. The compound’s ability to inhibit tumor growth and metastasis makes it an exciting candidate for further study .
- DMB-NPH exhibits strong antioxidant activity due to its phenolic structure. It scavenges free radicals, protecting cells from oxidative damage. This property is valuable in preventing age-related diseases and oxidative stress-related conditions .
- Inflammation plays a crucial role in various diseases. DMB-NPH has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers are exploring its potential in treating inflammatory disorders .
- DMB-NPH contains functional groups that can chelate metal ions. Its ability to bind to metal ions (such as copper, iron, and zinc) makes it relevant in metalloprotein studies and potential therapeutic applications .
- Studies indicate that DMB-NPH possesses antibacterial and antifungal activity. It inhibits the growth of pathogenic microorganisms, making it a candidate for developing novel antimicrobial agents .
- DMB-NPH’s unique structure allows it to act as a molecular sensor or fluorescent probe. Researchers have used it to detect metal ions, pH changes, and enzyme activity. Its fluorescence properties make it valuable in bioimaging and diagnostic applications .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Metal Ion Chelation
Antibacterial and Antifungal Properties
Molecular Sensors and Fluorescent Probes
properties
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-21-11-10-15(12-22(21)30-2)14-24-27-23(28)20-13-19(25-26-20)18-9-5-7-16-6-3-4-8-17(16)18/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRNTFPPXSTTFQ-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide |
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